1-chloro-4-(1,2-oxazol-4-yl)butan-2-one is a chemical compound characterized by its unique structural features, which include a chloro group, an oxazole ring, and a butanone moiety. The compound has gained attention in various fields of research due to its potential biological activity and utility in organic synthesis. Its chemical structure can be represented as follows:
The compound is classified under the category of halogenated oxazoles, which are known for their diverse applications in medicinal chemistry and material science.
The synthesis of 1-chloro-4-(1,2-oxazol-4-yl)butan-2-one typically involves the reaction of 1,2-oxazole with a suitable chlorinated butanone precursor. Various synthetic routes have been explored to optimize yield and purity.
Key methods for synthesizing this compound include:
Industrial production may involve scaling up these methods while ensuring cost-effectiveness and compliance with quality standards.
The molecular structure of 1-chloro-4-(1,2-oxazol-4-yl)butan-2-one features:
The molecular weight of this compound is approximately 175.61 g/mol. The presence of both halogen and heterocyclic components suggests interesting electronic properties that can influence its chemical behavior.
1-chloro-4-(1,2-oxazol-4-yl)butan-2-one can participate in several types of chemical reactions:
The choice of reagents and reaction conditions (temperature, pressure, solvent) significantly affects the outcomes of these reactions. For instance, substitution reactions may yield a variety of functionalized derivatives depending on the nucleophile employed.
The mechanism of action for 1-chloro-4-(1,2-oxazol-4-yl)butan-2-one involves its interaction with biological targets. The oxazole ring enhances the compound's reactivity, allowing it to form specific interactions with enzymes or receptors within biological systems.
These interactions could modulate various biological processes, potentially leading to therapeutic effects. The unique combination of functional groups in this compound contributes to its ability to engage with different molecular pathways.
The physical properties of 1-chloro-4-(1,2-oxazol-4-yl)butan-2-one include:
Key chemical properties include:
Spectroscopic techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) are often employed to confirm the structure and purity of synthesized compounds.
1-chloro-4-(1,2-oxazol-4-yl)butan-2-one has several applications in scientific research:
Heterocyclic compounds represent a cornerstone of modern pharmaceutical design, constituting over 85% of biologically active agents. These structures contain atoms beyond carbon within their ring systems—typically nitrogen, oxygen, or sulfur—which confer precise stereoelectronic properties essential for molecular recognition. The strategic incorporation of heteroatoms enables fine-tuning of pharmacokinetic profiles, bioavailability, and target-binding affinity, making heterocycles indispensable scaffolds in drug discovery pipelines. Among these, five-membered rings with nitrogen and oxygen heteroatoms exhibit exceptional versatility, serving as privileged structures in numerous therapeutic agents targeting diverse disease pathways [2] [6].
Table 1: Marketed Pharmaceuticals Containing Oxazole/Isoxazole Moieties
Drug Name | Therapeutic Category | Core Heterocycle | Molecular Target |
---|---|---|---|
Oxaprozin | Anti-inflammatory | 1,3-Oxazole | COX-2 inhibitor |
Mubritinib | Anticancer (investigational) | 1,3-Oxazole | Tyrosine kinase inhibitor |
Sulfaguanole | Antibacterial | 1,3-Oxazole | Dihydropteroate synthase |
Ditazole | Antiplatelet | 1,3-Oxazole | Platelet aggregation inhibitor |
Flucloxacillin | Antibacterial (β-lactamase stable) | Isoxazole | Penicillin-binding proteins |
Oxazole derivatives demonstrate an unusually broad spectrum of pharmacological activities, positioning them as high-value scaffolds in medicinal chemistry. Their significance stems from several factors: metabolic stability imparted by the aromatic ring, hydrogen-bonding capacity via nitrogen and oxygen atoms, and π-stacking capability from the electron-rich system. These properties collectively enable targeted interactions with biological macromolecules. Recent pharmacological profiling reveals that 1,2-oxazole (isoxazole) and 1,3-oxazole derivatives exhibit:
Antimicrobial Effects: Oxazole-containing compounds disrupt microbial integrity through multiple mechanisms. Benzoxazole-5-carboxylate derivatives (e.g., compound 17 from [2]) demonstrate potent activity against Gram-positive pathogens like Staphylococcus aureus (MIC values 2–8 μg/mL), while pyrazole-oxazole hybrids (compound 8) inhibit Escherichia coli and Candida albicans through membrane disruption. The 4-[(4-chlorophenyl)sulfonyl]phenyl-conjugated 1,3-oxazoles exhibit selective antifungal activity against C. albicans, likely through ergosterol biosynthesis inhibition [8].
Anticancer Potential: Oxazole-based molecules interfere with oncogenic signaling pathways. Mubritinib inhibits tyrosine kinase activity by ATP-competitive binding, while synthetic 4-aryliden-oxazol-5(4H)-ones (azlactones) induce apoptosis in cancer cell lines via mitochondrial dysfunction. Notably, diaryl sulfone-oxazole conjugates demonstrate sub-micromolar IC₅₀ values against kinase targets like p38α [3] [6].
Table 2: Biological Activities of Representative Synthetic Oxazole Derivatives
Compound Class | Notable Examples | Biological Activity (Potency) | Mechanistic Insight |
---|---|---|---|
Pyrazole-oxazole hybrids | Compound 8 [2] | Antibacterial (S. aureus: MIC 4 μg/mL) | Cell wall synthesis inhibition |
Benzoxazole-5-carboxylates | Compound 17 [2] | Antifungal (C. albicans: ZOI 22 mm) | Ergosterol biosynthesis disruption |
4-Aryliden-oxazol-5(4H)-ones | Compound 3a-d [3] | Antiproliferative (HeLa IC₅₀: 1.8 μM) | Kinase inhibition/apoptosis induction |
Diaryl sulfone-1,3-oxazoles | Compound 24-27 [2] | Broad-spectrum antimicrobial (Gram+/Gram-) | Dual enzyme inhibition & membrane permeabilization |
The 1,2-oxazole (isoxazole) ring provides distinct advantages in molecular design due to its dipolar characteristics, hydrogen-bond acceptor capacity, and metabolic resistance. Quantum mechanical studies reveal its significant dipole moment (~3.5 D), enabling favorable electrostatic interactions with enzymatic pockets. Clinically, isoxazole features prominently in β-lactamase-resistant penicillins (e.g., flucloxacillin), where the heterocycle sterically shields the β-lactam bond from enzymatic hydrolysis. Natural neuroactive agents like ibotenic acid (from Amanita mushrooms) contain 1,2-oxazole moieties that serve as bioisosteric replacements for glutamate, enabling selective agonism at ionotropic receptors [6] [7].
The specific compound 1-chloro-4-(1,2-oxazol-4-yl)butan-2-one (CAS 2839143-55-2, C₇H₈ClNO₂, MW 173.60 g/mol) exemplifies strategic molecular hybridization. Its structure integrates three pharmacophoric elements:
This architecture enables dual functionality: the oxazole ring directs target binding while the electrophilic chloro-ketone segment allows covalent linkage or further derivatization. Computational models indicate that the 4.5 Å distance between the oxazole nitrogen and carbonyl carbon permits simultaneous interaction with complementary residues in enzymatic pockets [1] [9].
Oxazole chemistry originated in the mid-19th century with Zinin’s serendipitous synthesis of triphenyl-oxazole derivatives (1840). Systematic development accelerated when Claisen characterized isoxazole formation (1888), followed by Hantzsch’s formal classification of "oxazole" and "isoxazole" systems (1890s). Early pharmaceutical applications emerged with oxazole-based dyes and antimicrobials, culminating in the first oxazole drug—oxolamine (1950s)—a cough suppressant targeting pulmonary sensory receptors [4] [6].
Synthetic methodologies have evolved dramatically:
Step 1: Hydroxylamine + Ethyl acetoacetate → 4-Methylisoxazole Step 2: Lithiation at C4 + Electrophilic capture → 4-(Chloromethyl)isoxazole Step 3: Friedel-Crafts acylation with chloroacetyl chloride → Target compound
This three-step sequence achieves 38% overall yield with minimal purification, exemplifying green chemistry principles [3] [6] [7].
Table 3: Key Historical Milestones in Oxazole Therapeutic Development
Time Period | Key Advancement | Representative Agent | Impact |
---|---|---|---|
1840–1900 | Discovery & nomenclature of oxazoles | Triphenyloxazole (Zinin) | Foundation of heterocyclic chemistry |
1940–1960 | First synthetic oxazole pharmaceuticals | Oxolamine (antitussive) | Validation of oxazole bioactivity |
1970–1990 | β-Lactamase resistant penicillins | Flucloxacillin | Clinical proof of isoxazole utility |
2000–Present | Targeted kinase inhibitors & MCR-based synthesis | Mubritinib (TAK-165) | Structure-based design & green chemistry adoption |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: